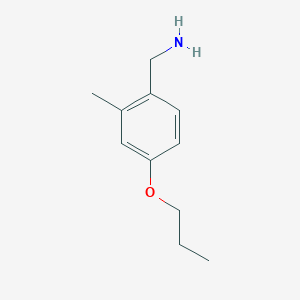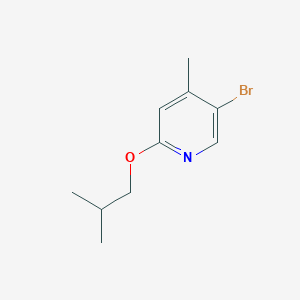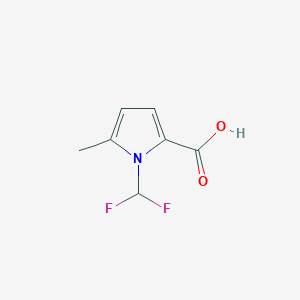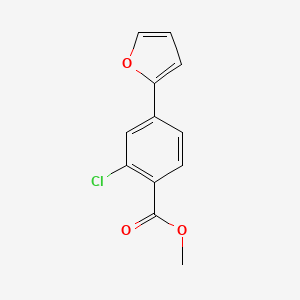
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate
Vue d'ensemble
Description
Calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate, commonly known as calcium gluconate, is a calcium salt of gluconic acid. It is a white, crystalline powder that is highly soluble in water. This compound is widely used as a calcium supplement in the treatment of conditions such as hypocalcemia and osteoporosis . It is also utilized in various industrial and medical applications due to its ability to increase calcium levels in the body .
Mécanisme D'action
Target of Action
D-Xylonic Acid Calcium Salt Hydrate is primarily involved in the xylose oxidative pathway (XOP) in microorganisms . The compound’s primary target is the enzyme xylose dehydrogenase, which is crucial in the XOP .
Mode of Action
D-Xylonic Acid Calcium Salt Hydrate interacts with its target, xylose dehydrogenase, by undergoing oxidation to form D-xylonolactone . This lactone is then hydrolyzed either non-enzymatically or by lactonases to form D-xylonic acid .
Biochemical Pathways
The biochemical pathway affected by D-Xylonic Acid Calcium Salt Hydrate is the xylose oxidative pathway (XOP). This pathway is initiated by D-xylose oxidation to D-xylonolactone by the NAD(P)-dependent xylose dehydrogenase . D-xylonolactone is then hydrolyzed to form D-xylonic acid .
Pharmacokinetics
It is known that the compound is used in organic synthesis , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to participate in these reactions.
Result of Action
The result of D-Xylonic Acid Calcium Salt Hydrate’s action is the accumulation of D-xylonic acid. This accumulation can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation .
Action Environment
The action of D-Xylonic Acid Calcium Salt Hydrate can be influenced by environmental factors. For instance, D-xylonic acid accumulation is attributed to the overexpression of xylose dehydrogenase concomitant with basal or inefficient expression of enzymes involved in D-xylonic acid assimilation . Redox imbalance and insufficient cofactors also contribute to D-xylonic acid accumulation .
Analyse Biochimique
Biochemical Properties
D-Xylonic Acid Calcium Salt Hydrate plays a significant role in biochemical reactions, particularly in the xylose oxidative pathway (XOP). It interacts with enzymes such as xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonic acid . The accumulation of D-xylonic acid can perturb cell growth due to its toxicity, affecting enzymatic activity and target product formation . Additionally, D-Xylonic Acid Calcium Salt Hydrate can be used in the development of novel biomaterials, particularly in calcium-mediated hydrogel formation for tissue engineering and drug delivery applications .
Cellular Effects
D-Xylonic Acid Calcium Salt Hydrate influences various cellular processes. It has been observed to acidify the media and perturb cell growth due to its toxicity . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the redox balance and cofactor availability . The accumulation of D-xylonic acid can lead to a decrease in cell viability and productivity in engineered microbial strains .
Molecular Mechanism
At the molecular level, D-Xylonic Acid Calcium Salt Hydrate exerts its effects through interactions with specific enzymes and biomolecules. It binds to xylose dehydrogenase, facilitating the oxidation of D-xylose to D-xylonic acid . This interaction can lead to enzyme inhibition or activation, depending on the concentration and environmental conditions. Additionally, the compound can influence gene expression by altering the availability of cofactors and redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Xylonic Acid Calcium Salt Hydrate can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the accumulation of D-xylonic acid can lead to a decrease in cell viability and productivity over time . The stability of D-Xylonic Acid Calcium Salt Hydrate in different environmental conditions can also affect its efficacy and application in various biochemical processes .
Dosage Effects in Animal Models
The effects of D-Xylonic Acid Calcium Salt Hydrate vary with different dosages in animal models. At low doses, the compound can serve as a nutritional supplement, providing calcium and other essential nutrients . At high doses, it can lead to toxic or adverse effects, such as perturbation of cellular metabolism and enzyme activity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .
Metabolic Pathways
D-Xylonic Acid Calcium Salt Hydrate is involved in the xylose oxidative pathway (XOP), where it is produced from the oxidation of D-xylose by xylose dehydrogenase . This pathway is crucial for the production of various industrially relevant compounds. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, D-Xylonic Acid Calcium Salt Hydrate is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of D-Xylonic Acid Calcium Salt Hydrate can affect its efficacy and application in various biochemical processes .
Subcellular Localization
The subcellular localization of D-Xylonic Acid Calcium Salt Hydrate can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at a temperature of 80-90°C. The reaction produces a calcium gluconate aqueous solution, which is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. The solution is filtered while hot, cooled to 30-40°C, and seed crystals are added. The mixture is then cooled to 10-20°C, stirred, and crystallized for 8-12 hours. The final product is obtained through centrifugal filtration, crushing, and drying of the filter cake .
Industrial Production Methods
In industrial settings, calcium gluconate is produced using similar methods but on a larger scale. The process involves the controlled reaction of gluconic acid with calcium carbonate, followed by purification and crystallization steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized by reagents such as nitric acid or hydrogen peroxide under mild conditions to produce a mixture of products .
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide
Reduction: Common reducing agents like sodium borohydride
Substitution: Various organic and inorganic reagents depending on the desired product
Major Products
The major products formed from these reactions include different calcium salts and derivatives of gluconic acid, which have various applications in the pharmaceutical and chemical industries .
Applications De Recherche Scientifique
Calcium gluconate is extensively used in scientific research due to its versatility and safety profile. Some of its applications include:
Chemistry: Used as a precursor for developing CaO-based sorbents suitable for CO2 capture.
Biology: Utilized in cell culture media to maintain calcium levels and support cell growth.
Industry: Used as a food additive and in the production of certain medications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium carbonate
- Calcium citrate
- Calcium lactate
- Calcium glubionate
Uniqueness
Calcium gluconate is unique due to its high solubility in water and its ability to be used in both oral and intravenous forms. Unlike calcium carbonate, which is less soluble, calcium gluconate is preferred in medical treatments where rapid calcium replenishment is required . Additionally, its safety profile and versatility make it a valuable compound in various applications .
Propriétés
IUPAC Name |
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2/t2*2-,3+,4-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSLGNILTVKHT-OZFZDKMDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)

![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B1470973.png)

![[(1S,2R)-2-Methylcyclopropyl]boronic acid](/img/structure/B1470975.png)






![[1-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B1470991.png)

